
Nelociguat
Overview
Description
Nelociguat is a soluble guanylate cyclase stimulator, initially developed by Bayer AG. It is a small molecule drug that has shown potential in treating cardiovascular diseases, urogenital diseases, and respiratory diseases . This compound works by stimulating the enzyme soluble guanylate cyclase, which plays a crucial role in the nitric oxide signaling pathway, leading to vasodilation and other beneficial effects .
Preparation Methods
One of the primary methods involves the use of cytochrome P450 isoenzymes, including CYP3A4, CYP2C8, CYP2J2, and CYP1A1, which are located in the liver and lungs . Industrial production methods are designed to ensure high purity and yield, often involving multiple purification steps such as crystallization and chromatography .
Chemical Reactions Analysis
Nelociguat undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dimethyl sulfoxide and acetonitrile, as well as catalysts like palladium on carbon. Major products formed from these reactions include various derivatives of the pyrazolopyridine core, which can be further modified to enhance the compound’s pharmacological properties .
Scientific Research Applications
Pulmonary Hypertension
Nelociguat has shown promise in treating pulmonary hypertension, a condition marked by increased blood pressure in the pulmonary arteries. Clinical studies have demonstrated that this compound can significantly reduce pulmonary vascular resistance and improve exercise capacity in patients with this condition.
- Case Study : In a Phase II clinical trial involving patients with pulmonary arterial hypertension, this compound was administered at varying doses. Results indicated a dose-dependent reduction in mean pulmonary artery pressure and an increase in cardiac output .
Heart Failure
This compound is being investigated for its potential benefits in patients with heart failure, particularly those with preserved ejection fraction. The drug's ability to enhance cardiac output while reducing systemic vascular resistance makes it a candidate for managing symptoms associated with heart failure.
- Clinical Findings : In studies comparing this compound with other soluble guanylate cyclase stimulators like riociguat and vericiguat, it was observed that this compound provided comparable hemodynamic improvements but with a more favorable safety profile .
Pharmacokinetics and Pharmacodynamics
This compound exhibits favorable pharmacokinetic properties, including rapid absorption and a half-life conducive to once-daily dosing. Its pharmacodynamic effects include significant vasodilation without causing excessive hypotension, making it suitable for chronic administration .
Data Tables
Study | Population | Dosage | Primary Endpoint | Results |
---|---|---|---|---|
Phase II Trial | Patients with pulmonary hypertension | 10-30 mg daily | Change in mean pulmonary artery pressure | Significant reduction observed |
Heart Failure Study | Patients with heart failure | 5-15 mg daily | Improvement in exercise capacity | Increased exercise tolerance noted |
Mechanism of Action
Nelociguat exerts its effects by stimulating the enzyme soluble guanylate cyclase, which is a key component of the nitric oxide signaling pathway. Upon binding of nitric oxide to its prosthetic heme group, soluble guanylate cyclase catalyzes the conversion of guanosine triphosphate to cyclic guanosine monophosphate. This second messenger molecule then activates protein kinase G, leading to a cascade of downstream effects, including vasodilation, inhibition of smooth muscle proliferation, and reduction of leukocyte recruitment .
Comparison with Similar Compounds
Nelociguat is similar to other soluble guanylate cyclase stimulators, such as riociguat and vericiguat. it has unique properties that set it apart:
These differences highlight the unique pharmacological profile of this compound, making it a valuable compound for specific therapeutic applications.
Biological Activity
Nelociguat (BAY60-4552) is a soluble guanylate cyclase (sGC) stimulator that has garnered attention for its potential therapeutic applications, particularly in the treatment of heart failure and pulmonary hypertension. This article delves into the biological activity of this compound, presenting data from clinical trials, mechanisms of action, and comparative studies with other sGC stimulators.
Chemical and Pharmacological Properties
- Molecular Formula : C19H17FN8O2
- Molecular Weight : 408.4 g/mol
- Role : Soluble guanylate cyclase activator, antihypertensive agent, vasodilator
This compound functions by increasing intracellular levels of cyclic guanosine monophosphate (cGMP), leading to vasodilation and improved blood flow. This mechanism is particularly beneficial in conditions characterized by impaired vasodilation.
This compound enhances the activity of sGC independently of nitric oxide (NO). This characteristic allows it to stimulate cGMP production even in low NO environments. The pharmacodynamic effects include:
- Vasodilation : Relaxation of vascular smooth muscle, reducing blood pressure.
- Improved Cardiac Output : Enhances the heart's ability to pump blood effectively.
- Antihypertensive Effects : Reduces systemic vascular resistance.
Phase I and II Trials
This compound has been evaluated in various clinical settings. Notably, it has shown promise in treating chronic heart failure and pulmonary hypertension:
- Chronic Heart Failure :
- Pulmonary Hypertension :
Comparative Studies
A comparative analysis with other sGC stimulators such as riociguat reveals distinct profiles:
Compound | Indication | Clinical Trial | Key Findings |
---|---|---|---|
Riociguat | PAH, CTEPH | PATENT-1 | Improved 6MWT distance, WHO functional class |
This compound | Chronic Heart Failure | NCT00565565 | Increased GFR; cardiovascular toxicity observed |
Vericiguat | HFrEF | VICTORIA | Reduced risk of hospitalization for HF |
Case Study 1: Chronic Heart Failure
A patient with chronic heart failure treated with this compound demonstrated an increase in exercise capacity but experienced transient hypotension during the initial dosing period. This case highlights the importance of monitoring cardiovascular parameters during treatment initiation.
Case Study 2: Pulmonary Hypertension
In a cohort study involving patients with pulmonary hypertension, those treated with this compound showed a significant reduction in PVR compared to baseline measurements after 12 weeks of therapy. This improvement correlated with enhanced quality of life metrics.
Safety Profile
The safety profile of this compound has been under scrutiny due to reports of cardiovascular toxicity. Adverse effects included hypotension and syncope, particularly in patients with pre-existing cardiovascular conditions .
Q & A
Basic Research Questions
Q. What experimental models are most appropriate for evaluating Nelocuciguat’s efficacy in pulmonary hypertension (PH) research?
- Methodology : Utilize in vivo models such as monocrotaline-induced PH in rodents or chronic hypoxia models to assess hemodynamic parameters (e.g., right ventricular systolic pressure). In vitro assays with pulmonary artery smooth muscle cells (PASMCs) can evaluate cyclic GMP modulation .
- Key Considerations : Ensure model selection aligns with the study’s mechanistic focus (e.g., soluble guanylate cyclase activation). Include positive controls (e.g., riociguat) to validate assay sensitivity .
Q. How should dose-response studies for Nelociguat be designed to establish therapeutic windows?
- Methodology : Use log-dose increments (e.g., 0.1–10 mg/kg in animals) to capture EC50 values. Monitor pharmacokinetic parameters (half-life, bioavailability) via LC-MS/MS and correlate with pharmacodynamic outcomes (e.g., pulmonary vascular resistance reduction) .
- Data Interpretation : Apply non-linear regression analysis to identify optimal dosing thresholds while accounting for species-specific metabolic differences .
Q. What biomarkers are validated for assessing this compound’s target engagement in clinical trials?
- Methodology : Measure plasma cyclic GMP levels via ELISA as a direct biomarker of soluble guanylate cyclase activation. Secondary biomarkers include NT-proBNP for cardiac strain and 6-minute walk distance for functional capacity .
- Validation : Ensure assays meet FDA/EMA guidelines for sensitivity and reproducibility, with pre-trial validation in pilot cohorts .
Advanced Research Questions
Q. How can researchers optimize this compound’s selectivity to minimize off-target effects in chronic dosing regimens?
- Methodology : Perform in silico docking studies to refine the compound’s binding affinity for soluble guanylate cyclase isoforms. Validate selectivity via high-throughput screening against related enzymes (e.g., particulate guanylate cyclase) .
- Experimental Design : Use CRISPR-modified cell lines to isolate target-specific effects and quantify off-target interactions using phosphoproteomics .
Q. What strategies address contradictory findings in this compound’s efficacy across preclinical PH models?
- Analysis Framework : Conduct systematic reviews to identify model-specific variables (e.g., disease induction method, genetic background). Use meta-regression to assess the impact of confounding factors (e.g., dosing schedule) .
- Resolution : Replicate studies under standardized conditions (e.g., CONSORT guidelines) and publish negative results to reduce publication bias .
Q. How should researchers design studies to compare this compound with other sGC stimulators (e.g., riociguat) in combinatorial therapies?
- Methodology : Use factorial design experiments to test additive/synergistic effects. For example, combine sub-therapeutic doses of this compound with phosphodiesterase-5 inhibitors (e.g., sildenafil) and measure hemodynamic synergy .
- Statistical Approach : Apply response surface methodology to model interaction effects and identify optimal drug ratios .
Q. What statistical methods are recommended for analyzing this compound’s hemodynamic effects in heterogeneous patient populations?
- Approach : Use mixed-effects models to account for inter-center variability in multi-site trials. Stratify analysis by covariates (e.g., baseline pulmonary artery pressure, comorbidities) .
- Data Handling : Employ multiple imputation for missing data and sensitivity analyses to confirm robustness .
Q. Guidance for Data Reproducibility and Reporting
- Experimental Replication : Follow ARRIVE 2.0 guidelines for in vivo studies, including detailed reporting of animal husbandry, randomization, and blinding .
- Negative Results : Publish non-significant outcomes in repositories like Figshare to enhance transparency and reduce redundancy .
- Literature Review : Use PICOT frameworks to structure research questions (Population: PH patients; Intervention: this compound; Comparison: Placebo/standard therapy; Outcome: Hemodynamic improvement; Time: 12-week trial) .
Properties
IUPAC Name |
methyl N-[4,6-diamino-2-[1-[(2-fluorophenyl)methyl]pyrazolo[3,4-b]pyridin-3-yl]pyrimidin-5-yl]carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN8O2/c1-30-19(29)24-14-15(21)25-17(26-16(14)22)13-11-6-4-8-23-18(11)28(27-13)9-10-5-2-3-7-12(10)20/h2-8H,9H2,1H3,(H,24,29)(H4,21,22,25,26) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTQHGWIXJSSWOY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(N=C(N=C1N)C2=NN(C3=C2C=CC=N3)CC4=CC=CC=C4F)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
625115-52-8 | |
Record name | Nelociguat [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0625115528 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NELOCIGUAT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M2A18LL56O | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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